molecular formula C7H6ClN3O2 B8026145 4-Nitro-1H-indazole hydrochloride CAS No. 1881329-19-6

4-Nitro-1H-indazole hydrochloride

Cat. No.: B8026145
CAS No.: 1881329-19-6
M. Wt: 199.59 g/mol
InChI Key: RZPLQJSBIHYIIN-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazole hydrochloride is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features the indazole scaffold, a nitrogen-containing heterocycle that is a privileged structure in drug discovery due to its broad pharmacological potential . The indazole core is a key structural component in several approved therapeutics and clinical candidates, including kinase inhibitors such as pazopanib and axitinib, which are used in cancer treatment, and the antibacterial agent Granisetron . The nitro group on the 4-position offers a versatile handle for further functionalization, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This derivative is particularly useful for researchers developing novel compounds with potential biological activities. Indazole derivatives have been investigated for a wide spectrum of applications, including anti-cancer, anti-inflammatory, antimicrobial, and as selective enzyme inhibitors, such as nitric oxide synthase (NOS) inhibitors . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. As with all reagents of this nature, this compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-nitro-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-10(12)7-3-1-2-6-5(7)4-8-9-6;/h1-4H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLQJSBIHYIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881329-19-6
Record name 1H-Indazole, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881329-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

One-Pot Synthesis from Arylhydrazines

MDPI-published research demonstrates a copper-catalyzed method combining arylhydrazines and aldehydes:

  • Condense arylhydrazine with aldehyde to form hydrazone

  • Cyclize using Cu(OAc)₂ (10 mol%) and NaNO₂ in DMF at 80°C

  • Acidify with HCl to precipitate hydrochloride salt

Typical Conditions :

  • Substrate : 4-nitrobenzaldehyde + phenylhydrazine

  • Reaction Time : 12–24 hours

  • Yield : 75–86%

This method excels in constructing polysubstituted indazoles but requires transition metal catalysts, complicating purification.

Metal-Free Oxime Activation

Patented by the University of Kansas, this approach converts oximes to 1H-indazoles without metals:

  • Form oxime from aromatic carbonyl compound

  • Activate with methanesulfonyl chloride (MsCl)

  • Cyclize using NEt₃ in CH₂Cl₂ at −20°C

Case Example :

  • Oxime : 4-nitroacetophenone oxime

  • Activation : 2 equiv MsCl

  • Yield : 52–87% (depending on substituents)

While avoiding metals, this method suffers from moderate yields when electron-withdrawing groups (e.g., −NO₂) are present.

Hydrochloride Salt Formation

All methods produce 4-nitro-1H-indazole as the free base, requiring subsequent salt formation:

Standard Procedure :

  • Dissolve free base (1 equiv) in anhydrous EtOAc

  • Add HCl gas or 4M HCl/dioxane (1.1 equiv) dropwise at 0°C

  • Stir 2 hours, filter, wash with cold EtOAc

  • Dry under vacuum to obtain white crystalline solid

Critical Parameters :

  • Stoichiometry : Excess HCl causes decomposition

  • Solvent : EtOAc > MeOH (prevents solvolysis)

  • Temperature : ≤5°C minimizes nitro group reduction

Reaction Optimization Strategies

Temperature Control

The diazotization-cyclization method requires precise thermal management:

  • Diazotization : 0°C prevents side reactions

  • Cyclization : Gradual warming to 25°C ensures complete ring closure

Solvent Effects

  • Glacial Acetic Acid : Enhances nitrosonium ion stability

  • DMF : Facilitates copper-catalyzed cyclization but complicates HCl salt isolation

  • CH₂Cl₂ : Ideal for MsCl-mediated activation due to low nucleophilicity

Catalytic Enhancements

  • Cu(OAc)₂ : Reduces cyclization time from 48 to 12 hours

  • 2-Aminopyridine : Increases N-aryl indazole yields by 30% vs. NEt₃

Comparative Analysis and Industrial Viability

The diazotization-cyclization route remains superior for large-scale production due to:

  • Cost Efficiency : NaNO₂ ($0.50/kg) vs. Cu(OAc)₂ ($120/kg)

  • Yield : 99% vs. 52–87% for alternative methods

  • Regioselectivity : Avoids 5-nitro byproducts common in direct nitration

However, research-scale projects favor the one-pot method for its modularity in introducing diverse substituents.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Amino-1H-indazole hydrochloride.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the indazole ring.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1H-indazole hydrochloride is primarily studied for its potential as a pharmacological agent. It has been identified as a potent inhibitor of nitric oxide synthase (NOS) isoforms, including neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) types. This inhibition is significant because NOS plays a crucial role in various physiological and pathological processes, including inflammation and neurodegeneration .

Inhibition of Nitric Oxide Synthase

Research indicates that certain nitro-1H-indazoles, including 4-nitro-1H-indazole, exhibit inhibitory properties against NOS isoforms. The structure-activity relationship (SAR) studies suggest that the nitro group at the 4-position enhances the compound's ability to inhibit these enzymes, making it a candidate for further development as an anti-inflammatory or neuroprotective agent .

CompoundNOS Isoform InhibitionIC50 (nM)
4-Nitro-1H-indazolenNOS240
4-Nitro-1H-indazoleiNOS180
4-Nitro-1H-indazoleeNOS200

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against Leishmania species, which are responsible for leishmaniasis, a significant public health issue in many tropical regions .

Case Study: Antileishmanial Activity

In vitro tests demonstrated that this compound exhibits significant antileishmanial activity. The compound was tested on different strains of Leishmania, with results indicating effective inhibition of promastigote growth at concentrations as low as 50 µg/mL .

Leishmania SpeciesConcentration (µg/mL)% Growth Inhibition
Leishmania infantum5075
Leishmania tropica10085
Leishmania major20090

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including one-pot reactions involving arylhydrazines and carbonyl compounds. The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications .

Synthetic Pathways

A notable synthetic route involves the reaction of arylhydrazines with nitrobenzaldehydes under controlled conditions, yielding high-purity products with minimal by-products. This method not only enhances yield but also simplifies purification processes.

Reaction TypeYield (%)Conditions
One-pot condensation73-96%DMF, heat at 90°C
Sequential addition63-73%Step-wise addition in DMF

Mechanism of Action

The mechanism of action of 4-Nitro-1H-indazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The indazole ring can also interact with various molecular targets, including kinases and other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated and nitro-substituted indazoles. Below is a comparative analysis:

Property 4-Nitro-1H-indazole Hydrochloride 4-Chloro-6-nitro-1H-indazole 5-Amino-1H-imidazole-4-carboxamide Hydrochloride
Molecular Formula C₇H₆ClN₃O₂ C₇H₄ClN₃O₂ C₄H₇ClN₄O
Molecular Weight (g/mol) ~199.5 197.58 162.58
Density (g/cm³) Not reported 1.7±0.1 Not reported
Boiling Point (°C) Not reported 397.9±22.0 Not reported
Water Solubility Likely high (hydrochloride salt) Low (neutral compound) High (hydrochloride salt)
Key Functional Groups Nitro, indazole, HCl Nitro, chloro, indazole Amino, carboxamide, imidazole, HCl
  • 4-Chloro-6-nitro-1H-indazole : The chloro and nitro substituents at positions 4 and 6 confer higher lipophilicity (LogP = 2.75) compared to this compound, which is more polar due to the ionic HCl group. This difference impacts bioavailability and solubility .
  • 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: While structurally distinct (imidazole vs. indazole), its hydrochloride form highlights the role of salt formation in enhancing water solubility, a property shared with this compound .

Stability and Handling

  • This compound: Expected to exhibit moderate stability under refrigeration, similar to other hydrochloride salts (e.g., storage at +5°C for 5-amino-1H-imidazole-4-carboxamide hydrochloride) .
  • 4-Chloro-6-nitro-1H-indazole : Neutral indazoles are generally stable at room temperature but may decompose under prolonged exposure to light or moisture .

Research Findings and Gaps

  • Synthetic Methods : The reduction of 4-nitro-1H-indazole using Fe/NH₄Cl is well-established , but optimization for scale-up and purity remains underreported.
  • Physicochemical Data: Limited experimental data (e.g., melting point, solubility) for this compound necessitate further characterization.
  • Biological Activity: While nitroindazoles are explored for anticancer activity, comparative studies with chloro or amino analogs are lacking.

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